molecular formula C5H3BrClNO B155333 5-Bromo-6-chloropyridin-3-ol CAS No. 130115-85-4

5-Bromo-6-chloropyridin-3-ol

Cat. No. B155333
Key on ui cas rn: 130115-85-4
M. Wt: 208.44 g/mol
InChI Key: XUROMMQAFZTGAW-UHFFFAOYSA-N
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Patent
US08772480B2

Procedure details

K2CO3 (0.50 g, 3.6 mmol) followed by methyl iodide (0.20 mL, 2.9 mmol) were added to a stirred mixture of 5-bromo-6-chloropyridin-3-ol (Asymchem Laboratories, Inc., Morrisville, N.C.) (0.50 g, 2.4 mmol) in DMF (3.00 mL) and the mixture was sealed and heated at 45° C. for 4 h and then allowed to stand at room temperature overnight. The resulting mixture was diluted with water and the precipitate was collected and dried to give the product as a tan solid. LCMS (API-ES) m/z 223 (M+H)+; 1H NMR (400 MHz, CDCl3) δ 8.04 (s, 1H) 7.49 (d, J=1.37 Hz, 1H) 3.86 (s, 3H).
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])([O-])=O.[K+].[K+].CI.[Br:9][C:10]1[CH:11]=[C:12](O)[CH:13]=[N:14][C:15]=1[Cl:16]>CN(C=O)C.O>[Br:9][C:10]1[C:15]([Cl:16])=[N:14][CH:13]=[C:12]([O:4][CH3:1])[CH:11]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1C=C(C=NC1Cl)O
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was sealed
CUSTOM
Type
CUSTOM
Details
the precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C(=NC=C(C1)OC)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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